molecular formula C9H11N3 B598045 (imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine CAS No. 1204298-77-0

(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine

Cat. No.: B598045
CAS No.: 1204298-77-0
M. Wt: 161.208
InChI Key: SYZSIBHQDDIGIZ-UHFFFAOYSA-N
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Description

(Imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The imidazo[1,2-a]pyridine scaffold is known for its wide range of biological activities, making it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines typically involves various strategies such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods allow for the construction of the imidazo[1,2-a]pyridine core from readily available starting materials.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and other advanced technologies to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(Imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

(Imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound, which serves as the core structure for (imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine.

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Imidazo[1,2-a]pyridine N-oxides: Oxidized derivatives with distinct chemical and biological properties.

Uniqueness

This compound is unique due to the presence of the N-methylmethanamine group, which can significantly influence its pharmacological profile. This modification can enhance the compound’s solubility, stability, and interaction with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-7-yl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-10-7-8-2-4-12-5-3-11-9(12)6-8/h2-6,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZSIBHQDDIGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257763
Record name N-Methylimidazo[1,2-a]pyridine-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-77-0
Record name N-Methylimidazo[1,2-a]pyridine-7-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204298-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylimidazo[1,2-a]pyridine-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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